N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Description

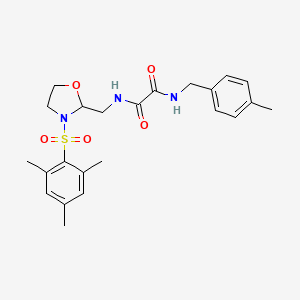

N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a mesitylsulfonyl-substituted oxazolidine ring linked to an oxalamide backbone and a 4-methylbenzyl group.

The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) is notable for its steric bulk and electron-withdrawing properties, which may enhance metabolic stability or target binding compared to simpler sulfonyl groups. The 4-methylbenzyl substituent contributes hydrophobic interactions, a common feature in receptor-binding small molecules .

Properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-15-5-7-19(8-6-15)13-24-22(27)23(28)25-14-20-26(9-10-31-20)32(29,30)21-17(3)11-16(2)12-18(21)4/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIBLHRJLQCAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, mechanisms of action, and biological evaluations, supported by relevant data and findings from diverse research sources.

Structural Characteristics

The compound features a unique combination of functional groups:

- Oxazolidine Ring : A five-membered ring that can influence the compound's interaction with biological targets.

- Mesitylsulfonyl Group : Provides steric hindrance and electron-withdrawing effects, enhancing binding affinity to certain receptors or enzymes.

- 4-Methylbenzyl Moiety : Increases lipophilicity, potentially improving bioavailability.

The molecular formula is with a molecular weight of approximately 482.6 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxazolidine Ring : Cyclization of an amino alcohol with an aldehyde or ketone.

- Introduction of the Mesitylsulfonyl Group : Sulfonylation using mesitylsulfonyl chloride in the presence of a base.

- Attachment of the 4-Methylbenzyl Group : Nucleophilic substitution reaction with a suitable halide .

The mechanism by which this compound exerts its biological effects is primarily through:

- Enzyme Interaction : The oxazolidine ring and mesitylsulfonyl group facilitate binding to specific enzymes, potentially modulating their activity.

- Receptor Modulation : The structural components may influence receptor functions, leading to various physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, oxazolidinones are known to be effective against Gram-positive bacteria due to their inhibition of protein synthesis .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of oxazolidinones can exhibit significant antibacterial activity. For instance, studies have shown that certain oxazolidinones possess low minimum inhibitory concentrations (MICs) against resistant strains of bacteria .

Toxicological Assessments

Toxicological studies are crucial for assessing the safety profile of new compounds. Preliminary assessments indicate that related compounds do not exhibit significant cytotoxicity at therapeutic concentrations. For example, compounds tested on human peripheral blood mononuclear cells showed no cytotoxic effects up to high concentrations (5200 μM) .

Data Summary

| Characteristic | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 482.6 g/mol |

| Key Functional Groups | Oxazolidine, Mesitylsulfonyl, 4-Methylbenzyl |

| Potential Applications | Antimicrobial agents, Enzyme inhibitors |

| Toxicological Profile | Low cytotoxicity at therapeutic doses |

Case Studies

- Antibacterial Activity : A study found that oxazolidinone derivatives showed promising results against multi-drug resistant bacterial strains, highlighting the potential for this compound in developing new antibiotics .

- Enzyme Inhibition : Research on similar compounds indicated their ability to inhibit specific enzymes involved in bacterial cell wall synthesis, suggesting a potential mechanism for antibacterial action .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Variations

Oxalamide derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of key analogs:

*Molecular weight inferred from CAS 868982-76-7 (), assuming structural similarity.

Key Observations:

- Bioactivity: The thiazole-containing oxalamides () demonstrate potent antiviral activity (IC50 <1 μM), likely due to their ability to mimic peptide motifs critical for viral entry. In contrast, flavoring agents like S336 prioritize metabolic stability and low toxicity, supported by high NOEL values (100 mg/kg bw/day).

- Synthetic Complexity : Compounds with adamantyl or fused heterocyclic systems () require multi-step syntheses, whereas simpler oxalamides (e.g., S336) are synthesized via straightforward coupling reactions.

Physicochemical and Metabolic Properties

- Metabolism : Oxalamides with aromatic substituents (e.g., 4-methylbenzyl) are expected to undergo hepatic oxidation or glucuronidation, as seen in structurally related flavoring agents (). The mesitylsulfonyl group may slow metabolism due to its electron-withdrawing nature.

- Solubility : Hydrophilic groups (e.g., hydroxymethyl in Compound 14, ) improve aqueous solubility, whereas adamantyl or mesityl groups enhance lipid affinity, favoring blood-brain barrier penetration.

Q & A

Q. What synthetic routes are feasible for preparing N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide?

- Methodological Answer : A plausible route involves sequential sulfonylation and oxalamide coupling. First, introduce the mesitylsulfonyl group to an oxazolidine precursor via reaction with mesitylsulfonyl chloride under basic conditions (e.g., triethylamine in DMF) . Next, couple the sulfonylated oxazolidine with 4-methylbenzylamine using oxalyl chloride or activated oxalate esters (e.g., ethyl oxalyl chloride) in a two-step amidation process . Purification via silica gel chromatography or recrystallization (e.g., chloroform) is critical to isolate the final product .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for characteristic groups: mesitylsulfonyl (δ ~2.3 ppm for methyl groups, δ ~7.1 ppm for aromatic protons), oxazolidine (δ ~3.5–4.5 ppm for CH2 and CH groups), and 4-methylbenzyl (δ ~2.3 ppm for CH3, δ ~7.2 ppm for aromatic protons) .

- HRMS/ESI-MS : Confirm molecular formula (e.g., C23H27N3O5S) with <5 ppm mass accuracy .

- HPLC : Verify purity (>95%) and monitor stereoisomers (if applicable) using C18 columns with acetonitrile/water gradients .

Q. What preliminary structure-activity relationship (SAR) insights can guide further modifications?

- Methodological Answer : Replace substituents systematically:

- Mesitylsulfonyl group : Test smaller sulfonyl groups (e.g., tosyl) to evaluate steric effects on target binding .

- Oxazolidine ring : Modify ring substituents (e.g., methyl vs. hydrogen) to assess conformational flexibility .

- 4-Methylbenzyl group : Explore electron-donating/withdrawing groups (e.g., Cl, OCH3) to probe hydrophobic/electronic interactions .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, and how do stereoisomers affect bioactivity?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) to separate enantiomers .

- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Rhodium-phosphine complexes) during key steps like oxazolidine formation .

- Bioactivity testing : Compare IC50 values of individual stereoisomers in enzymatic assays (e.g., inhibition of soluble epoxide hydrolase or viral entry proteins) to identify active configurations .

Q. How can conflicting solubility and stability data from different solvents be reconciled?

- Methodological Answer :

- Solubility profiling : Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers (e.g., PBS) vs. organic solvents (e.g., DMSO) .

- Degradation studies : Perform accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., cleavage of the oxalamide bond in acidic conditions) .

- Contradiction resolution : Cross-validate data using orthogonal methods (e.g., NMR vs. LC-MS for purity) and standardize solvent systems across experiments .

Q. What strategies optimize metabolic stability without compromising target affinity?

- Methodological Answer :

- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to pinpoint labile sites (e.g., sulfonyl or oxazolidine groups) .

- Structural shielding : Introduce fluorine atoms or methyl groups at metabolically vulnerable positions (e.g., para to sulfonyl) to block oxidative pathways .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict modifications that retain binding to the target (e.g., HIV gp120) while reducing CYP450 interactions .

Q. How do in vitro and in vivo pharmacokinetic (PK) data discrepancies arise, and how can they be addressed?

- Methodological Answer :

- Protein binding : Measure free fraction via equilibrium dialysis; high plasma protein binding can reduce in vivo efficacy despite favorable in vitro potency .

- Transporter effects : Assess efflux by P-glycoprotein (MDR1) using Caco-2 cell monolayers; inhibitors like verapamil may enhance bioavailability .

- Species differences : Compare metabolic pathways across species (e.g., rat vs. human hepatocytes) to validate translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.